![molecular formula C12H10BrNOS B2431026 1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one CAS No. 71338-62-0](/img/structure/B2431026.png)
1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one
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Overview
Description
“4’-Bromoacetophenone” is an important organic synthesis intermediate, widely used in synthetic medicine, pesticides, dyes, flavors and fragrances, perfumes, Intermediates of Liquid Crystals etc .
Physical and Chemical Properties The compound is white to light yellow crystals. It is soluble in alcohol, ether, glacial acetic acid, benzene, carbon disulfide and petroleum ether, but insoluble in water. It is easy to volatilize with water vapor . The molecular formula is C8H7BrO and the molecular weight is 199.04 . The melting point is 108-110 °C (lit.), and the boiling point is 255 °C (lit.) .
Scientific Research Applications
1. Potential Antioxidant Applications Derivatives of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one have been studied for their potential antioxidant activities. QSAR-analysis indicated that molecular descriptors such as polarisation, dipole moment, lipophilicity, and energy parameters significantly influence the antioxidant activity. The study suggests these derivatives can be considered for de novo design of new potential antioxidants (Drapak et al., 2019).
2. Antimicrobial and Antituberculosis Activity Research involving derivatives like 4-alkyl/aryl-2,4-dihydro-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-3H-1,2,4-triazole-3-thiones and 2-alkyl/arylamino-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-1,3,4-thiadiazoles has shown promising antimicrobial and antituberculosis activities. These compounds have demonstrated effective inhibition against various bacterial, fungal strains, and Mycobacterium tuberculosis H37Rv (Güzeldemirci & Küçükbasmacı, 2010).
3. Anticancer Potential A study focusing on the synthesis of dihydropyrazolyl bisthiazoles from compounds like 2-bromo-1-(4-methyl-2-phenyl thiazol-5-yl)ethan-1-one revealed that some of these newly synthesized compounds exhibited significant anticancer activity against MCF-7 cancer cell line. Molecular docking studies were also conducted to understand the interaction of these compounds with probable target proteins (Varluvothu et al., 2022).
4. Corrosion Inhibition for Iron Some thiazole derivatives, including those related to the 1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one structure, have been investigated for their corrosion inhibition performances on iron metal. Quantum chemical parameters and molecular dynamics simulations suggest that these compounds are promising candidates for protecting iron against corrosion (Kaya et al., 2016).
Safety and Hazards
The compound has been classified as a hazard under GHS07. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The safety statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash skin thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
Compounds with similar structures, such as brorphine, have been found to interact with opioid receptors
Mode of Action
Based on its structural similarity to other thiazole derivatives, it may interact with its targets in a similar manner . Thiazole derivatives are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Pathways
Thiazole derivatives are known to interact with a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The lipophilicity and water solubility of similar compounds can influence their bioavailability .
Result of Action
Thiazole derivatives are known for their diverse biological activities, which can result in a wide range of molecular and cellular effects .
properties
IUPAC Name |
1-[2-(4-bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNOS/c1-7-11(8(2)15)16-12(14-7)9-3-5-10(13)6-4-9/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDSMPMKVBKTCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Br)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one |
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